Product packaging for Methyl 6-methyl-1h-indole-3-carboxylate(Cat. No.:CAS No. 163083-65-6)

Methyl 6-methyl-1h-indole-3-carboxylate

Cat. No.: B177279
CAS No.: 163083-65-6
M. Wt: 189.21 g/mol
InChI Key: NJLDFQYDDBCJGG-UHFFFAOYSA-N
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Description

Contextual Significance of the Indole (B1671886) Moiety in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in chemical and pharmaceutical sciences. rjptonline.orgnih.gov This structural motif is prevalent in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent biological activities. nih.govsafrole.com The unique electronic properties of the indole ring system, characterized by its electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, make it a "privileged scaffold." rjptonline.org This term reflects its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects.

The versatility of the indole moiety has driven extensive research, making it a fundamental building block in organic synthesis. researchgate.net Chemists have developed a multitude of synthetic methodologies, from classic name reactions like the Fischer and Leimgruber-Batcho indole syntheses to modern metal-catalyzed and C-H activation strategies, to construct and functionalize the indole core. safrole.comresearchgate.net This continuous innovation allows for the creation of novel molecules with tailored properties for applications in medicine, agrochemicals, and materials science. rjptonline.orgchemimpex.com The study of indole and its derivatives remains a highly active and vital area of research, continually fueling discoveries in drug development and beyond. safrole.com

Overview of Methyl Indole Carboxylates in Organic Synthesis and Medicinal Chemistry

Within the broad family of indole derivatives, methyl indole carboxylates represent a particularly important subclass of compounds. These molecules, featuring a methyl ester group attached to the indole core, serve as versatile intermediates in both organic synthesis and medicinal chemistry. chemimpex.com The ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the elaboration of the indole scaffold into more complex target molecules. chemimpex.com

For instance, compounds like methyl indole-3-carboxylate (B1236618) and methyl indole-4-carboxylate are widely used as starting materials for the synthesis of pharmaceuticals. chemimpex.comchemimpex.com They are key components in the development of drugs targeting a range of conditions, including neurological disorders and cancer. chemimpex.com The position of the methyl carboxylate group on the indole ring significantly influences the molecule's reactivity and its potential biological applications. Researchers utilize these intermediates to systematically modify the indole structure, exploring how different substitution patterns affect the compound's interaction with biological systems, such as enzymes and receptors. chemimpex.comchemimpex.com Their utility also extends to agricultural chemistry, where they are used in creating new pesticides and plant growth regulators. chemimpex.com

Research Objectives and Scope for Methyl 6-methyl-1H-indole-3-carboxylate

The specific compound, this compound, combines the features of a methyl indole carboxylate with an additional methyl group at the 6-position of the indole ring. Research into this particular molecule is driven by the objective of understanding how this specific substitution pattern influences its chemical properties and potential as a synthetic intermediate.

The primary focus of research on this compound involves its synthesis and its use as a building block for more complex molecules. The strategic placement of the methyl group at the 6-position can alter the electronic environment of the indole ring, potentially influencing the reactivity of the 3-position carboxylate and other sites on the molecule. This makes it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry, where scientists aim to fine-tune the properties of indole-based drug candidates. The synthesis of this compound and its derivatives allows researchers to explore new chemical space and develop novel compounds with potentially unique biological activities.

Chemical and Physical Properties of Indole Derivatives

The following table provides an interactive look at the key properties of this compound and its parent acid, as well as a related isomer.

PropertyThis compound6-Methyl-1H-indole-3-carboxylic acidMethyl 1H-indole-3-carboxylate
IUPAC Name This compound6-methyl-1H-indole-3-carboxylic acidmethyl 1H-indole-3-carboxylate
Molecular Formula C11H11NO2C10H9NO2C10H9NO2
Molecular Weight 189.21 g/mol 175.18 g/mol 175.18 g/mol
CAS Number 163083-65-6 bldpharm.com209920-43-4 nih.gov942-24-5 nih.gov
Physical Description Solid (presumed)Crystalline solidLight pink powder guidechem.com
XLogP3 Not available2.4 nih.gov2.6 nih.gov

Data sourced from PubChem and other chemical suppliers. bldpharm.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B177279 Methyl 6-methyl-1h-indole-3-carboxylate CAS No. 163083-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDFQYDDBCJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Methyl 1h Indole 3 Carboxylate and Analogous Indole Carboxylates

Historical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a well-established field, with a rich history of named reactions that have been adapted and refined over time. byjus.comthermofisher.comwikipedia.org Modern synthetic chemistry has further expanded this repertoire with the advent of transition metal-catalyzed reactions. aalto.fimdpi.com

Palladium-Catalyzed Cyclizations and Modern Cross-Coupling Strategies

Modern synthetic methods have increasingly relied on transition metal catalysis, particularly with palladium, to construct the indole ring system with high efficiency and regioselectivity. aalto.fimdpi.com Palladium-catalyzed reactions have been developed for the direct C-2 and C-3 arylation of indoles. acs.org Mechanistic studies on the phenylation of 1-methylindole (B147185) have provided a rationale for the observed regioselectivity. acs.org

Palladium-catalyzed cyclizations are a powerful tool for forming the indole nucleus. aalto.fimdpi.com For instance, the intramolecular Heck reaction of an o-halo-N-allylaniline can efficiently produce the indole core. aalto.fi Another approach involves the palladium-catalyzed cyclization of a β-(2-halophenyl)amino-substituted α,β-unsaturated ester, which is effective for the synthesis of indole-3-carboxylates. aalto.fi Furthermore, a Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org Palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the synthesis of indole-3-carboxamides. rsc.org

The synthesis of indole-2-carboxylate (B1230498) derivatives has been achieved through a palladium-catalyzed aerobic amination of aryl C-H bonds, starting from 2-acetamido-3-aryl-acrylates. nih.govnih.gov This method uses a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov

Catalyst SystemReactantsProductReference
Pd(OAc)2 / Toluene2-acetamido-3-aryl-acrylates1-acetyl indole-carboxylates nih.gov
Pd(II) source / O22-acetamido-3-aryl-acrylatesIndole-2-carboxylates nih.gov
Pd(PPh3)4 / K3PO4 / Phenolβ-(2-Iodoanilino) estersIndole-3-carboxylic acid esters acs.org

Reductive Cyclizations and Solid-Phase Synthesis

Reductive cyclization represents another important strategy for indole synthesis. nih.gov A metal- and photocatalyst-free reductive Heck cyclization of indole derivatives under light irradiation has been developed to prepare polycyclic indolinyl compounds. nih.gov This method involves a photo-induced electron transfer between the indole substrate and an amine, leading to the formation of radical intermediates. nih.gov The reductive cyclization of o-nitrostyrenes using formic acid as a reductant offers an environmentally friendly route to indoles. organic-chemistry.org

Solid-phase synthesis has emerged as a valuable technique for the combinatorial synthesis of indole libraries. aalto.fiacs.org Various classical and modern indole syntheses have been adapted for solid-phase applications. For instance, the intramolecular Heck reaction has been successfully implemented on a solid support. aalto.fi The Fischer indole synthesis has also been adapted for the solid phase. aalto.fi A traceless N-sulfonyl linker has been utilized in the palladium-mediated coupling and intramolecular cyclization of terminal alkynes on a solid support to generate diverse indoles. acs.org

Targeted Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate

The synthesis of the specific target molecule, this compound, can be approached through established indole synthetic routes followed by functionalization or by direct construction of the substituted indole ring.

Specific Synthetic Pathways to this compound

A documented synthesis of 6-methyl-1H-indole-3-carbaldehyde, a precursor to the target carboxylate, involves the reaction of 4-methylaniline with a Vilsmeier reagent, prepared from dimethylformamide and phosphorus oxychloride. google.com The resulting aldehyde can then be oxidized to the carboxylic acid and subsequently esterified to yield this compound.

Another approach involves the Friedel-Crafts acylation of methyl indole-6-carboxylate. For example, the synthesis of methyl 3-propionyl-indole-6-carboxylate was achieved by reacting methyl indole-6-carboxylate with propionic anhydride (B1165640) and aluminum chloride. prepchem.com This demonstrates the feasibility of introducing substituents at the C-3 position of a pre-formed indole-6-carboxylate.

Esterification Routes from Substituted Indole Carboxylic Acids

The final step in many syntheses of this compound and its analogs is the esterification of the corresponding indole-3-carboxylic acid. Several standard methods can be employed for this transformation.

One common method is the reaction of the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. Thionyl chloride can be used to facilitate this esterification. For example, ethyl 1H-indole-6-carboxylate was prepared by treating 1H-indole-6-carboxylic acid with ethanol (B145695) and thionyl chloride. chemicalbook.com

Alternatively, diazomethane (B1218177) can be used for the esterification of indole carboxylic acids. Methyl indole-6-carboxylate was synthesized in high yield by reacting indole-6-carboxylic acid with an ethereal solution of diazomethane. prepchem.com

A general method for the C3-functionalization of free (N-H) indoles, including the formation of indole-3-carboxylic esters, involves the use of an N-indolyl triethylborate intermediate which reacts with chloroformates. acs.org

Reagent 1Reagent 2ProductReference
Indole-6-carboxylic acidDiazomethane / THFMethyl indole-6-carboxylate prepchem.com
1H-Indole-6-carboxylic acidEthanol / Thionyl chlorideEthyl 1H-indole-6-carboxylate chemicalbook.com
Free (N-H) IndolesN-indolyl triethylborate / ChloroformatesIndole-3-carboxylic esters acs.org

Advanced and Green Synthetic Strategies for Indole Carboxylates

In the pursuit of sustainable chemical manufacturing, a variety of advanced and environmentally benign synthetic strategies for producing indole carboxylates have been developed. These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional synthetic routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of indole derivatives is no exception. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and purities of the desired products. nih.govorientjchem.org This method has been successfully applied to classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were efficiently synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling. mdpi.com Exposing the neat mixture of reactants to microwave irradiation facilitated the conversion of various enamines into the corresponding indoles in excellent yields and with high regioselectivity. mdpi.com Another example involves the condensation of Indole-2-carboxylic acid with benzene (B151609) sulfonyl hydrazide, where microwave irradiation for just a few minutes at 600W yielded the desired N-(phenyl sulfonyl)-1H-Indole-2-Carbohydrazide. orientjchem.org

The advantages of microwave-assisted synthesis extend to multi-component reactions as well. The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives was optimized using microwave irradiation, which significantly shortened the reaction time compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Palladium-Catalyzed HeterocyclizationNot specifiedShortened reaction timeHigh yields mdpi.com
Condensation of Indole-2-carboxylic acidNot specified2 minutesNot specified orientjchem.org
Huisgen [3+2] Cycloaddition10-12 hours10-15 minutesOften improved nih.gov

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. Their negligible vapor pressure, high chemical stability, and potential for recyclability make them attractive alternatives to volatile organic compounds. mdpi.com

Brønsted acid ionic liquids have proven to be efficient catalysts for the synthesis of various indole derivatives. For example, the Michael addition of indoles to α,β-unsaturated ketones to form β-indolylketones has been successfully catalyzed by [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃], with the ionic liquid being recyclable for up to three runs without a significant drop in activity. mdpi.comresearchgate.net Similarly, a Brønsted acid ionic liquid was used as a catalyst for the synthesis of α-indolylacrylate derivatives, offering high synthetic efficiency and easy product isolation. nih.gov

In some cases, ionic liquids can act as both the solvent and the catalyst. The reaction between aldehydes and indole to form bis(indolyl)methanes was effectively catalyzed by the ionic liquid [bmim][MeSO₄] under solvent-free conditions, resulting in excellent yields and very short reaction times. beilstein-journals.org

Table 2: Application of Ionic Liquids in Indole Carboxylate Synthesis

Reaction TypeIonic Liquid CatalystRole of Ionic LiquidKey AdvantagesReference
Michael Addition[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]CatalystRecyclable, high yields mdpi.comresearchgate.net
Dehydrative AlkenylationBrønsted acid ionic liquidCatalystRecyclable, cost-effective nih.gov
Bis(indolyl)methane Synthesis[bmim][MeSO₄]CatalystSolvent-free, short reaction time beilstein-journals.org

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. researchgate.net Water is an environmentally benign solvent, and its unique properties can sometimes enhance reaction rates and selectivity. researchgate.net

Several methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing a range of catalysts from transition metals to nanoparticles. researchgate.net For instance, an N-heterocyclic iod(az)olium salt has been employed as a catalyst for the synthesis of bis(indolyl)methanes in water with a low catalyst loading, providing good yields in a short time. beilstein-journals.org

Solvent-free reactions, where the reactants themselves act as the solvent, offer benefits such as reduced waste, lower costs, and easier purification. rsc.org The synthesis of bis(indolyl)methanes has been achieved by reacting various aromatic aldehydes with indoles under solvent-free conditions at moderate temperatures, leading to good to excellent yields. beilstein-journals.org In another example, highly functionalized benzazepines were synthesized from substituted indoles and dialkylacetylene dicarboxylates under thermal, solvent- and catalyst-free conditions, resulting in very good yields. rsc.org

Table 3: Examples of Aqueous and Solvent-Free Synthesis of Indole Derivatives

Reaction TypeConditionsCatalystYieldReference
Bis(indolyl)methane SynthesisWaterN-heterocyclic iod(az)olium salt60-96% beilstein-journals.org
Bis(indolyl)methane SynthesisSolvent-free, 50°CDBDMH70-95% beilstein-journals.org
Benzazepine SynthesisSolvent-free, thermalNoneVery good rsc.org

Nanocatalysis has emerged as a sustainable and efficient field in organic synthesis, offering benefits such as high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. beilstein-journals.orgresearchgate.net Nanoparticles are versatile catalysts and their use can lead to more efficient chemical transformations. researchgate.netmdpi.com

For the synthesis of indole derivatives, various nanocatalysts have been employed. For example, a nanocomposite was used to catalyze the reaction between indoles, aldehydes, and ketones in methanol, resulting in good to excellent yields. beilstein-journals.org A key advantage of this nanocatalyst was its easy recovery by simple filtration and its reusability for multiple cycles without loss of efficiency. beilstein-journals.org

Magnetic nanocatalysts offer a particularly green advantage as they can be easily separated from the reaction mixture using a magnet, facilitating their reuse. researchgate.net This has been demonstrated in the green synthesis of α-aminophosphonate derivatives, where a magnetic nanocatalyst was used under ultrasound conditions, resulting in good to excellent yields and high reusability over five consecutive cycles. researchgate.net

Table 4: Nanocatalysts in Green Synthesis of Indole Derivatives

Catalyst TypeReactionKey AdvantagesReference
NanocompositeFriedel-Crafts reaction of indolesRecyclable, high yields beilstein-journals.org
Magnetic NanocatalystOne-pot, three-component synthesisHigh reusability, easy separation researchgate.net
Hydrotalcite (double layered catalyst)Synthesis of 2-arylbenzimidazolesSolvent-free, efficient researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency. rug.nl

The indole scaffold is well-suited for participation in MCRs due to its multiple reactive sites. dergipark.org.tr A variety of indole-substituted heterocycles have been synthesized using MCRs. researchgate.net For example, a four-component Ugi reaction involving indole-2-carboxylic acid and an aniline, followed by a palladium-catalyzed cyclization, has been used to produce tetracyclic indoloquinolines in good to moderate yields. rug.nl This method allows for the generation of highly diverse analogues from commercially available building blocks in just two steps. rug.nl

Another example is the one-pot, three-component synthesis of 3-substituted indoles from an indole, an aldehyde, and malononitrile, which can be performed under environmentally friendly electrochemical conditions. dergipark.org.tr

Table 5: Multi-component Reactions for the Synthesis of Indole Derivatives

Reaction Name/TypeComponentsProductKey FeaturesReference
Ugi 4-component reactionIndole-2-carboxylic acid, aniline, aldehyde/ketone, isocyanideTetracyclic indoloquinolinesTwo-step process, high diversity rug.nl
Three-component reactionIndole, aldehyde, malononitrile3-substituted indolesElectrochemical, environmentally friendly dergipark.org.tr
Doebner reactionAromatic amine, aldehyde, pyruvic acidQuinoline-4-carboxylic acidsClassical MCR for quinoline (B57606) synthesis mdpi.com

Cross-dehydrogenative coupling (CDC) is a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach has gained significant attention for the synthesis of diverse indole derivatives. nih.gov

The oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has been developed to afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov This process exhibits a broad substrate scope with respect to both indoles and nucleophiles. nih.gov

Furthermore, rhodaelectro-catalyzed C2-H selectively decarboxylative alkenylation of 3-carboxy-1H-indoles has been achieved using electricity as a traceless terminal oxidant. nih.govacs.org In this sustainable method, the weakly coordinating carboxyl group acts as a traceless directing group, and the reaction proceeds in an undivided cell with constant current in an aqueous solution. acs.org An electrochemical approach has also been established for the cross-dehydrogenative coupling of indoles with xanthenes at room temperature, which proceeds without any catalyst or external oxidant. acs.org

Table 6: Cross-Dehydrogenative Coupling Reactions for Indole Functionalization

Reaction TypeCoupling PartnersKey FeaturesReference
Oxidative Dearomative CDCIndoles and C-H nucleophilesBroad substrate scope, high yields nih.gov
Rhodaelectro-Catalyzed Decarboxylative Alkenylation3-Carboxy-1H-indoles and olefinsTraceless directing group, aqueous solution nih.govacs.org
Electrochemical CDCIndoles and xanthenesCatalyst- and oxidant-free, room temperature acs.org

Optimization of Reaction Conditions and Yield Enhancement Studies

The synthesis of this compound and its analogs is a field of continuous refinement, where the optimization of reaction conditions is paramount for enhancing yields, improving purity, and ensuring the economic viability of the process. Researchers have systematically investigated various parameters, including catalysts, reagents, solvents, temperature, and reaction time, to develop more efficient synthetic protocols. Advanced techniques such as microwave-assisted synthesis and flow chemistry have also been employed to accelerate these optimization studies and improve outcomes.

A critical aspect of synthesizing indole carboxylates involves the strategic selection of catalysts and reagents. For instance, in the carbonylative synthesis of indole derivatives, the catalyst system plays a pivotal role. An improved process utilized a Pd(PPh3)2/SnCl2 catalyst system, which enabled the reaction to proceed under milder conditions—20 bar of CO at 100 °C for 16 hours—compared to previous methods. beilstein-journals.org This change not only made the process more cost-effective but also more environmentally friendly. beilstein-journals.org Similarly, an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates employed Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O) as a catalyst in the presence of tert-butyl hydroperoxide, achieving good to excellent yields ranging from 69–90%. thieme-connect.com

The choice of base is another crucial factor that can significantly influence reaction pathways and yields. In a solvent-free addition of indole to formaldehyde, a notable improvement in the yield of the 1,3′-bis(indolyl)methane (BIM) isomer was observed when potassium hydroxide (B78521) (KOH) was used instead of calcium oxide (CaO). mdpi.com This suggests that the nature of the cation and the basicity of the reagent are key optimization parameters. mdpi.com In other syntheses, sodium hydride (NaH) in dry dimethylformamide (DMF) is a commonly used combination to deprotonate the indole nitrogen, facilitating subsequent alkylation or acylation reactions. nih.govchemicalbook.com

The optimization of solvent and temperature is fundamental to yield enhancement. In a multi-step flow synthesis of an indole-3-carboxylic ester, a comprehensive screening program was conducted to identify the optimal conditions for a key nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org The study systematically varied the solvent, base, and temperature, with selected results highlighting the sensitivity of the reaction to these parameters. beilstein-journals.org

Table 1: Optimization of SNAr Reaction Conditions beilstein-journals.org Reaction conducted in Biotage microwave vials for 1 hour.

Entry Solvent Base (equiv.) Temp (°C) Conversion (%)
1 DMF K₂CO₃ (2.0) 120 95
2 DMSO K₂CO₃ (2.0) 120 >99
3 Acetonitrile K₂CO₃ (2.0) 120 45
4 Dioxane K₂CO₃ (2.0) 120 68
5 DMSO Cs₂CO₃ (2.0) 120 >99
6 DMSO DBU (2.0) 120 73
7 DMSO K₂CO₃ (2.0) 100 96

Furthermore, the subsequent reductive cyclization step in the same flow synthesis was also optimized. The study found that a 50:50 mixture of ethanol (EtOH) and ethyl acetate (EtOAc) as the solvent, with a specific catalyst loading and hydrogen pressure, provided the highest yield of the desired indole product. beilstein-journals.org This optimization resulted in a throughput of 3.7 g/h with an isolated yield of 93%. beilstein-journals.org

Table 2: Optimization of Reductive Cyclisation to Indole Product beilstein-journals.org Reaction concentration was 0.2 M in EtOH/EtOAc (50:50 v/v).

Entry Catalyst H₂ Pressure (bar) Flow Rate (mL/min) Residence Time (min) Product Yield (%)
1 10% Pd/C 10 1.0 10 62
2 10% Pd/C 20 1.0 10 88
3 10% Pd/C 50 1.0 10 94
4 5% Pt/C 50 1.0 10 85

Modern synthetic methodologies offer powerful tools for rapid optimization and yield enhancement. Microwave-assisted synthesis has been shown to be highly effective for producing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com By exposing a neat mixture of reactants to microwave irradiation, the desired products were obtained in excellent yields with high regioselectivity, demonstrating a significant improvement over conventional heating methods. mdpi.com This approach highlights a shift towards more energy-efficient and time-saving synthetic strategies. mdpi.com The Hemetsberger–Knittel synthesis of indole-2-carboxylates also depends heavily on optimized conditions, including reaction temperature and reactant stoichiometry, to achieve good yields. acs.org

Late-stage functionalization, such as the formylation of indole derivatives, can also be optimized. In a catalytic Vilsmeier-Haack reaction, it was found that a higher temperature of 60 °C was necessary to successfully formylate certain indole substrates derived from pharmaceuticals and natural products, yielding the desired products in moderate to good yields. orgsyn.org This indicates that even well-established reactions require fine-tuning based on the specific substrate being used. orgsyn.org

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about molecular structure and bonding. A combination of techniques is typically employed to build a complete and unambiguous picture of a compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying their presence. In the analysis of indole (B1671886) derivatives, the FTIR spectrum reveals key absorptions corresponding to N-H and C=O stretching, indicative of the indole ring and the carboxylate group, respectively. For instance, studies on related indole compounds have shown that the interaction between methylglyoxal (B44143) and indole can be monitored by the appearance of a new peak around 1729 cm⁻¹, signifying the formation of an adduct. researchgate.netnih.gov This highlights the utility of FTIR in tracking reaction progress and identifying new chemical entities.

Characteristic FTIR Absorption Bands for Indole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3415 - 3412
C=O (Ester)Stretching1716 - 1676
C=C (Aromatic)Stretching1625 - 1452
C-NStretching1349 - 1225
C-OStretching1209 - 1034

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 6-methyl-1H-indole-3-carboxylate would be expected to show distinct signals for the protons on the indole ring, the methyl group at the 6-position, the N-H proton, and the methyl ester group. The chemical shifts (δ) and coupling patterns of these protons provide crucial information about their connectivity. For example, in related 3-methyl-1H-indole derivatives, the methyl protons typically appear as a singlet around δ 2.3-2.4 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the region of δ 6.9-8.4 ppm, which can be deciphered to confirm the substitution pattern of the indole ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the two methyl carbons, the ester carbonyl carbon, and the carbons of the indole ring. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the ester group in similar indole-3-carboxylates typically resonates at around 165-168 ppm. rsc.orgmdpi.com Quaternary carbons, such as C3 and C7a of the indole ring, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. tetratek.com.tr

¹³C NMR Chemical Shifts (δ, ppm) for Representative Indole Derivatives
Carbon AtomMethyl 3-methyl-1H-indole-5-carboxylate rsc.org6-Chloro-3-methyl-1H-indole rsc.org
C2128.08122.32
C3113.41112.03
C3a123.41127.93
C4122.08119.94
C5121.31119.82
C6122.89127.05
C7110.69110.96
C7a138.97136.67
C=O168.45-
OCH₃51.93-
CH₃9.679.67

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.07898 Da. HRMS analysis would confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass. For example, HRMS has been used to confirm the elemental composition of various indole derivatives, such as C₁₁H₁₀ClNO₂Na, with measured values closely matching the calculated masses. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution. For this compound, one would expect to observe absorption bands corresponding to the π-π* transitions of the indole nucleus. The position and intensity of these bands can be influenced by the methyl and carboxylate substituents.

X-ray Crystallography for Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, C-H···π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. In the case of indole derivatives, hydrogen bonding and π-π stacking are particularly important.

Conformational Analysis and Planarity Assessment in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in the solid state is fundamental to understanding a molecule's physicochemical properties and its interactions in a biological context. For derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating conformational details and assessing the planarity of the molecular structure. While specific crystallographic data for this compound is not extensively published, a thorough analysis of its parent compounds and closely related analogues provides a clear and accurate picture of its expected solid-state structure.

The core indole ring, a fused bicyclic aromatic system, is inherently planar. wikipedia.org This planarity arises from the sp² hybridization of the carbon and nitrogen atoms and the delocalization of π-electrons across the ring system. wikipedia.org In various substituted indole derivatives, the indole ring system has been shown to deviate only slightly from perfect planarity. nih.govnih.gov For instance, studies on different indole derivatives reveal that the dihedral angles between the mean planes of the fused benzene (B151609) and pyrrole (B145914) rings are typically very small, often in the range of 0.2° to 1.7°. nih.gov

Deviations from planarity, though minor, can be induced by steric strain from bulky substituents or by packing forces within the crystal lattice. The root-mean-square deviation (r.m.s.d.) for the nine non-hydrogen atoms of the indole ring is a key parameter for quantifying this planarity. In reported crystal structures of similar indole derivatives, these r.m.s.d. values are typically very low, confirming the near-planar nature of the core structure. nih.gov

For example, in the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, a related derivative, the molecule is observed to be nearly planar, with a slight distortion in bond lengths attributed to the electronic effects of the substituents. researchgate.net Theoretical calculations performed in the gas phase often show slight deviations from experimental solid-state data, highlighting the crucial role of intermolecular forces in the crystal packing. researchgate.net

The tables below summarize crystallographic data and key geometric parameters for closely related indole derivatives, which serve as excellent models for predicting the solid-state conformation of this compound. The data indicates a strong tendency for a planar indole core with the carboxylate substituent exhibiting minimal rotation, a conformation stabilized by crystal packing forces.

Table 1: Crystallographic Data for Related Indole Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
Methyl 5-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃ Triclinic P-1 7.559 8.332 8.912 80.95 researchgate.net
1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene C₂₀H₂₁N Monoclinic P2₁/a 13.260 15.495 7.719 90.19 researchgate.net

Table 2: Selected Torsion Angles and Planarity Deviations

Compound Parameter Value Description Ref.
Indole Derivative (I) Dihedral Angle (Pyrrole-Benzene) 0.20 (9)° - 1.65 (9)° Angle between the fused rings of the indole system, indicating high planarity. nih.gov
Indole Derivative (III) Deviation of methyl C from indole plane -0.1302 (14) Å Slight deviation of a substituent from the mean plane of the indole ring. nih.gov
Indole Derivative (II) r.m.s. deviation (Indole ring) 0.013 Å Root-mean-square deviation of indole ring atoms from the mean plane, confirming planarity. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 6 Methyl 1h Indole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for studying the molecular properties of indole (B1671886) derivatives. researchgate.netdntb.gov.ua Methods such as B3LYP, M06-2X, and CAM-B3LYP with basis sets like 6-311++G(d,p) are commonly used to model the ground state geometry, electronic structure, and other properties of similar molecules with a high degree of accuracy. researchgate.net These calculations form the foundation for a detailed understanding of the molecule's behavior at an atomic level.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. For indole derivatives, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netdntb.gov.ua While specific computational studies for Methyl 6-methyl-1H-indole-3-carboxylate are not detailed in the available literature, data from crystallographic studies of closely related compounds, like Methyl 1-methyl-1H-indole-3-carboxylate, provide a reliable reference for the expected structural parameters of the indole core and the methyl carboxylate group. researchgate.net

Table 1: Predicted Structural Parameters for this compound (based on analogous compounds)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.21 Å
Bond Length C-O (ester) ~1.35 Å
Bond Length N-C (pyrrole ring) ~1.38 Å
Bond Length C-C (aromatic) ~1.39 - 1.41 Å
Bond Angle O=C-O ~125°

Note: These are representative values based on similar reported structures. Actual values would be determined by a specific DFT optimization (e.g., at the B3LYP/6-311++G(d,p) level).

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, so its energy level is related to the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.compku.edu.cn

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the center of nucleophilic character. The LUMO is anticipated to be distributed over the carboxylate group and the fused benzene (B151609) ring.

Table 2: Representative FMO Energies for an Indole Carboxylate System

Orbital Energy (eV) Description
HOMO -6.2 eV Primarily located on the indole ring system; indicates sites for electrophilic attack.
LUMO -1.5 eV Distributed over the ester group and benzene ring; indicates sites for nucleophilic attack.

Note: Values are illustrative and based on typical DFT calculations for similar indole ester compounds.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. wikipedia.orgfaccts.de It provides a detailed picture of the Lewis structure by analyzing interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization. aimspress.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π (C4-C5) π* (C6-C7) ~20.5 π-conjugation within the benzene ring
π (C2-C3) π* (C8-C9) ~18.2 π-conjugation within the pyrrole (B145914) ring
LP (N1) π* (C2-C3) ~45.8 Lone pair delocalization into the ring

Note: LP denotes a lone pair. The listed interactions and energies are representative of indole systems and highlight key electronic features.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govthaiscience.info The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The region around the nitrogen atom of the indole ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a site of high positive potential, making it a potential hydrogen bond donor.

Thermodynamic and Energetic Analyses

Computational methods are also employed to determine the thermodynamic properties of molecules, such as their enthalpy of formation. These theoretical values are crucial for understanding the stability of a compound and the energetics of its chemical reactions.

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic quantity. High-level quantum-chemical methods, such as the Gaussian-3 (G3) composite method, can be used to calculate the gas-phase enthalpy of formation with high accuracy. researchgate.net These calculations provide essential data that can be compared with experimental results for validation.

Investigation of Substituent Energetic Effects on the Indole Ring

The electronic and steric properties of the indole ring are significantly influenced by the presence and position of substituent groups. mdpi.com In the case of this compound, the indole core is functionalized with a methyl group at the C6 position and a methyl carboxylate group at the C3 position. Computational methods, particularly Density Functional Theory (DFT), are employed to understand how these substituents modulate the energetic landscape and reactivity of the molecule.

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.net The introduction of substituents can either enhance or diminish this reactivity.

Methyl Carboxylate Group (at C3): The methyl carboxylate group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. Its placement at the highly reactive C3 position significantly decreases the electron density at this site, thereby deactivating it towards further electrophilic attack.

DFT calculations can quantify these effects by computing various molecular descriptors. The energetic effects of substituents are often evaluated by calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. For instance, studies on substituted indoles have shown that electron-donating groups raise the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack, while electron-withdrawing groups lower it. cumhuriyet.edu.tr

Research on the hydrodenitrogenation (HDN) of various methyl-substituted indoles has demonstrated that the position of the methyl group has a notable steric effect. mdpi.com While the study focused on 2-methyl and 3-methyl indoles, the principle applies that substituent groups increase the steric requirements during chemical reactions, which can affect transition state energies and reaction rates. mdpi.com

Table 1: Predicted Energetic Effects of Substituents on the Indole Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
MethylC6Electron-Donating (Inductive)Increases electron density on the benzene ring.
Methyl CarboxylateC3Electron-Withdrawing (Resonance)Decreases nucleophilicity at the C3 position.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed, atomistic-level insights into the conformational dynamics, stability, and interactions of molecules in various environments. For a molecule like this compound, MD simulations can predict its behavior in biological systems (e.g., near a protein binding site) or in different solvent media.

The process involves solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. This trajectory can then be analyzed to extract macroscopic thermodynamic properties.

MD simulations are particularly valuable for assessing the conformational stability of a molecule. A key metric used in this evaluation is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of a simulated molecule at a given time and a reference structure (typically the initial minimized structure). A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation, or equilibrium. mdpi.com Conversely, large fluctuations in RMSD indicate significant conformational changes or instability.

Simulations can be performed in diverse environments to mimic real-world conditions:

In Vacuum: Provides a baseline for the molecule's intrinsic dynamics without external influences.

In Solution: Simulates the molecule in a solvent box (e.g., water, ethanol), allowing for the study of solvent-solute interactions and their effect on conformation.

In a Lipid Bilayer: Mimics a cell membrane environment, crucial for understanding how the molecule might interact with or permeate biological membranes. acs.org

In a Protein Binding Site: Used in drug discovery to assess the stability of a ligand-protein complex, providing insights into binding affinity and mechanism of action. mdpi.com

For example, MD simulations of indole derivatives complexed with proteins have been used to analyze the stability of the docked complex. mdpi.com The analysis of RMSD plots from these simulations helps in identifying stable binding poses. In one such study, the RMSD of a complex fluctuated initially before stabilizing, indicating that the complex reached equilibrium during the simulation. mdpi.com

Table 2: Representative RMSD Values from a Hypothetical MD Simulation

This table is illustrative and does not represent actual experimental data for this specific compound.

Simulation Time (ns)RMSD (nm) of Compound in WaterRMSD (nm) of Compound in Protein Complex
00.00.0
500.250.35
1000.280.40
1500.270.41
2000.280.40

Solvent Effects on Electronic and Structural Properties (e.g., polar and non-polar media)

The electronic and structural properties of a molecule can be significantly altered by its surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of a molecule's UV-Visible absorption bands when measured in different solvents. researchgate.net These changes arise from intermolecular interactions between the solute (this compound) and the solvent molecules, which can alter the energy gap between the ground and excited electronic states.

Solvent effects can be broadly categorized as:

Non-specific interactions: These include dipole-dipole and dipole-induced dipole interactions, which depend on the solvent's polarity and polarizability.

Specific interactions: These involve the formation of hydrogen bonds between the solute and solvent molecules.

The effect of the solvent on UV-Vis absorption spectra can be analyzed using solvatochromic models, such as the Kamlet-Taft equation. researchgate.net This model correlates the absorption frequency (ν_max) with empirical solvent parameters:

π *: An index of solvent dipolarity/polarizability.

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

For this compound, the N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Therefore, in protic, polar solvents like ethanol (B145695) or methanol, significant spectral shifts due to hydrogen bonding are expected compared to non-polar, aprotic solvents like hexane or cyclohexane. A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) upon increasing solvent polarity provides information about the relative stabilization of the ground and excited states of the molecule.

Table 3: Expected Solvatochromic Shifts in Different Solvent Types

Solvent TypeDominant InteractionExpected Effect on Absorption Spectrum
Non-polar (e.g., Hexane)van der Waals forcesServes as a baseline for minimal solute-solvent interaction.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsShift in λ_max due to stabilization of polar ground or excited states.
Polar Protic (e.g., Ethanol)Hydrogen bonding, dipole-dipoleSignificant shifts in λ_max due to specific H-bonding with N-H and C=O groups.

Biological and Biochemical Research Applications of Methyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

Evaluation of Biological Activities (Mechanistic Focus)

The diverse biological activities of methyl 6-methyl-1H-indole-3-carboxylate derivatives stem from their unique structural features, which allow for varied interactions with biological targets. The indole (B1671886) nucleus, a common scaffold in many biologically active compounds, provides a foundation for chemical modifications that can fine-tune their therapeutic properties.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Mechanisms

Derivatives of indole-3-carboxylic acid have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model. One particular compound, S3, which features a 3-nitrophenyl substitution, demonstrated notable inhibitory effects and was found to selectively inhibit COX-2 expression. researchgate.netnih.gov Docking studies further elucidated the binding mechanism, showing that the carbonyl group of compound S3 forms hydrogen bonds with key amino acid residues, Tyr 355 and Arg 120, within the active site of the COX-2 enzyme, similar to the binding pattern of the established NSAID, indomethacin. researchgate.netnih.gov

The anti-inflammatory potential is not limited to direct COX inhibition. Research on indole derivatives of ursolic acid has shown that they can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. nih.gov These derivatives also demonstrated a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2, indicating a broader modulation of inflammatory pathways. nih.gov

Compound/DerivativeAnti-inflammatory Activity (% inhibition of edema)Mechanism of ActionReference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3)61.99% (after 2h), 61.20% (after 3h)Selective COX-2 inhibitor researchgate.netnih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide (S7)61.47% (after 2h), 62.24% (after 3h)COX inhibition researchgate.net
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14)62.69% (after 2h), 63.69% (after 3h)COX inhibition researchgate.net
Indole derivatives of Ursolic Acid (Compounds 3 and 6)Significant reduction of pro-inflammatory cytokinesReduction of iNOS and COX-2 expression, inhibition of NF-κB pathway nih.gov

Antimicrobial and Antifungal Activity Investigations

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole-based compounds, including derivatives of this compound, have shown considerable promise in this area. researchgate.net Their broad-spectrum activity encompasses both bacteria and fungi.

A study focusing on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported potent antibacterial and antifungal activities. mdpi.com These compounds exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against a panel of Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. mdpi.com The most active antibacterial compound in this series demonstrated MIC values ranging from 0.004 to 0.03 mg/mL. mdpi.com The antifungal activity was also noteworthy, with the most potent compound showing an MIC range of 0.004–0.06 mg/mL against various fungal strains. mdpi.com Molecular docking studies suggested that the antibacterial mechanism likely involves the inhibition of E. coli MurB, an enzyme essential for peptidoglycan biosynthesis, while the antifungal action is thought to be mediated through the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com

Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov A 5-bromo-substituted indole analogue, in particular, displayed broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as 0.28 µM. nih.gov These compounds are believed to exert their effect by targeting and disrupting bacterial membranes. nih.gov

Compound/DerivativeTarget OrganismMIC (µg/mL)Mechanism of ActionReference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Various Bacteria4-30Inhibition of MurB mdpi.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15)Various Fungi4-60Inhibition of 14α-lanosterol demethylase (CYP51) mdpi.com
5-Bromo-indole-3-carboxamide polyamine conjugate (13b)S. aureus, A. baumannii, C. neoformans≤ 0.28 µMBacterial membrane disruption nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98Inhibition of RelA/SpoT homolog (RSH) proteins mdpi.com

Antiviral Efficacy and Mechanistic Pathways

Indole derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. Research in this area has identified several mechanistic pathways through which these compounds exert their antiviral effects, including the inhibition of viral entry, replication, and essential viral enzymes.

One notable study investigated a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative, which demonstrated significant in vitro activity against SARS-CoV-2. researchgate.netnih.govresearchgate.net This compound exhibited a half-maximal inhibitory concentration (IC50) of 1.06 µg/mL and a high selectivity index of 78.6. researchgate.netnih.govresearchgate.net Its mechanism of action is believed to involve multiple pathways, including interferon-inducing activity and the suppression of syncytium formation, a process induced by the SARS-CoV-2 spike protein, by 89%. researchgate.netnih.govresearchgate.net

Another area of investigation has been the inhibition of HIV-1. A series of acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were found to be effective inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov Two compounds from this series, compounds 9 and 13, displayed potent anti-HIV-1 activity with half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively, and high selectivity indices. nih.gov

Compound/DerivativeTarget VirusIC50/EC50Mechanism of ActionReference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2IC50: 1.06 µg/mLInterferon induction, suppression of syncytium formation researchgate.netnih.govresearchgate.net
5-indole-1,3,4-oxadiazol-2-thiol acetamide derivative (Compound 9)HIV-1EC50: 0.17 µMInhibition of Tat-mediated viral transcription nih.gov
5-indole-1,3,4-oxadiazol-2-thiol acetamide derivative (Compound 13)HIV-1EC50: 0.24 µMInhibition of Tat-mediated viral transcription nih.gov

Antioxidant Potential and Related Biological Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Indole derivatives, including those of this compound, have been explored for their antioxidant potential. The indole nucleus, with its electron-rich nature, is capable of donating electrons to scavenge free radicals.

The antioxidant activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. Studies on C-3 substituted indole derivatives have shown that the presence of an unsubstituted indole nitrogen atom is crucial for antioxidant activity. nih.govresearchgate.net The mechanism of action is believed to involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process, leading to the formation of a stabilized indolyl radical. nih.govresearchgate.net For instance, a derivative containing a pyrrolidinedithiocarbamate moiety at the C-3 position was identified as a potent radical scavenger and a reducer of Fe(III) to Fe(II). nih.govresearchgate.net

In contrast, it has been reported that indole-3-carboxylic acid itself does not exhibit free radical scavenging activity, highlighting the importance of specific structural modifications for antioxidant potential. nih.gov However, other indole derivatives, such as indole-3-carbinol, have demonstrated significant free radical scavenging capabilities. nih.gov Furthermore, the selenocompound 1-methyl-3-(phenylselanyl)-1H-indole has been shown to attenuate oxidative stress in animal models by reversing increased levels of reactive species and lipid peroxidation. mdpi.com

Compound/DerivativeAntioxidant ActivityMechanism of ActionReference
C-3 substituted indole derivative with pyrrolidinedithiocarbamate moietyPotent radical scavenger and Fe(III) reducerHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) nih.govresearchgate.net
Indole-3-carboxaldehyde analogue (5f)Superior DPPH radical scavenging and inhibition of lipid peroxidationFree radical scavenging researchgate.net
1-methyl-3-(phenylselanyl)-1H-indole (MFSeI)Attenuated oxidative stress in vivoReduction of reactive species and lipid peroxidation mdpi.com
Indole-3-carbinolFree radical scavengerTraps free radicals nih.gov

Anticancer/Antitumor Research and Molecular Target Interactions (e.g., Pin1 inhibitors)

The development of novel anticancer agents is a critical area of pharmaceutical research, and indole derivatives have emerged as a promising scaffold for the design of new antitumor drugs. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer progression, such as receptor tyrosine kinases and tubulin.

Several studies have highlighted the anticancer potential of various indole-3-carboxylate (B1236618) derivatives. For example, two new methyl indole-3-carboxylate derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Indole-3-carboxylic acid itself has been found to enhance the anticancer potency of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence and promoting cell cycle arrest. researchgate.net

The substitution pattern on the indole ring plays a crucial role in determining the anticancer activity. For instance, N-methyl substitution on the indole has been shown to significantly enhance anticancer activity compared to non-substituted analogues. nih.gov A study on 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles identified a compound with potent cytotoxicity against leukemia cells (CEM) with an EC50 of 0.20 μmol/L, which was found to decrease β-tubulin protein levels. nih.gov

Furthermore, indole-based hybrids have been developed as potent anticancer agents. A series of indole-isoxazole-5-carboxamide derivatives showed promising anticancer activities, with some compounds causing cell cycle arrest in the G0/G1 phase and a significant decrease in CDK4 levels in liver cancer cells. nih.gov Another study on pyrazolinyl-indole derivatives identified compounds with remarkable cytotoxic activities against a wide range of cancer cell lines. mdpi.com

While specific research on this compound derivatives as Pin1 inhibitors is not extensively detailed in the provided context, the broad anticancer activities of related indole derivatives suggest that exploring their interactions with various molecular targets, including Pin1, could be a fruitful area for future research.

Compound/DerivativeCancer Cell Line(s)IC50/EC50Molecular Target/MechanismReference
Methyl 1-(3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, BreastNot specifiedGrowth inhibition researchgate.net
Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, BreastNot specifiedGrowth inhibition researchgate.net
Indole-3-carboxylic acid (in combination with Doxorubicin)Colorectal cancer (LS180)Not specifiedInduction of cellular senescence, cell cycle arrest researchgate.net
3,6-disubstituted-2-carbalkoxy indole (Compound 22)Leukemia (CEM)EC50: 0.20 μmol/LDecrease in β-tubulin protein levels nih.gov
Indole-isoxazole-5-carboxamide derivativeLiver cancer (Huh7)Not specifiedG0/G1 cell cycle arrest, decreased CDK4 levels nih.gov
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)Breast cancer (MCF-7, MDA-MB-468)IC50: 13.2 µM, 8.2 µMProliferation inhibition nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d)HeLa, MCF-7, HT-29IC50: 0.52, 0.34, 0.86 µMTubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction nih.gov

Enzyme Activity Modulation and Impact on Metabolic Pathways

Derivatives of this compound have demonstrated the ability to modulate the activity of various enzymes, thereby impacting different metabolic pathways. This enzymatic modulation is a key aspect of their therapeutic potential across different disease areas.

As previously discussed, a significant area of research has been the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. researchgate.netnih.gov The selective inhibition of COX-2 by certain indole derivatives represents a promising strategy for developing anti-inflammatory drugs with improved safety profiles. researchgate.netnih.gov

In the context of antimicrobial activity, these derivatives have been shown to inhibit key bacterial and fungal enzymes. For example, docking studies suggest that the antibacterial action of some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives is due to the inhibition of MurB, an enzyme crucial for the synthesis of the bacterial cell wall component peptidoglycan. mdpi.com Their antifungal activity is thought to arise from the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com

Furthermore, some indole derivatives have been investigated as urease inhibitors. Urease is an enzyme that plays a significant role in the pathogenesis of Helicobacter pylori infections. A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity, with some compounds showing potent inhibition compared to the standard inhibitor, thiourea. nih.gov

The ability of these compounds to interact with and modulate the activity of such a diverse range of enzymes underscores their potential as versatile therapeutic agents.

Other Pharmacological Activities

The indole ring is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological receptors. arabjchem.org This has led to the investigation of its derivatives for a multitude of pharmacological effects.

CNS Depressant and Muscle Relaxant Properties: Indole and its derivatives have been a focus for developing agents that act on the central nervous system (CNS). nih.gov Some plant extracts containing indole alkaloids have shown CNS depressant and muscle relaxant effects in preclinical studies. nih.gov Research into specific indole derivatives has explored their potential as anticonvulsant, antidepressant, and sedative-hypnotic agents. nih.govresearchgate.net

Plant-Growth Regulating Properties: The indole-3-acetic acid (IAA) structure is a fundamental auxin, a class of plant hormones. nih.govresearchgate.net Research has shown that derivatives, such as indole-3-acetonitrile, can act as potent plant growth regulators. nih.gov Modifications to the indole core and its side chains can significantly influence activity, either promoting or inhibiting aspects of plant development like root growth and seed germination. nih.govfrontiersin.org For instance, the methylation of IAA to methyl-IAA ester (MeIAA) can create a compound that is more potent than IAA in certain developmental assays. nih.govresearchgate.net

Anti-diabetic Activity: Indole derivatives are actively being investigated as potential anti-diabetic agents. nih.gov Studies have explored their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. mdpi.comresearchgate.net Hybrid molecules incorporating the indole scaffold with other heterocyclic rings, such as oxadiazole and thiazolidinone, have demonstrated significant inhibitory potential against these enzymes in vitro. mdpi.com

Anti-malarial Activity: The indole scaffold is present in several compounds with demonstrated anti-malarial properties. nih.gov Research has focused on synthetic indole derivatives, including those inspired by natural products like the indoloisoquinoline template. nih.gov These studies have shown that modifications to the indole structure can yield compounds with low micromolar activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Anticholinesterase Activity: Derivatives of indole are widely studied for their potential to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease. rsc.orgnih.govnih.gov Numerous synthetic indole amines and related hybrids have shown potent anticholinesterase activity, with some compounds exhibiting inhibition comparable to standard drugs like galantamine. rsc.orgnih.gov

Anti-hypertensive Properties: The indole nucleus is a component of various agents with anti-hypertensive effects. arabjchem.orgresearchgate.net Research has explored different indole analogues, such as indoline-2-carboxylic acid derivatives, which have shown significant anti-hypertensive activity that may involve mechanisms beyond peripheral ACE inhibition. arabjchem.org

Anti-migraine Activity: The indole structure is a core feature of the triptan class of anti-migraine drugs. Beyond this, research has investigated the role of other indole derivatives, like indole-3-propionic acid (IPA), in migraine pathophysiology. nih.gov Studies suggest IPA may have a neuroprotective role due to its anti-inflammatory and antioxidant effects. nih.gov

Anti-arthritis and Analgesic Properties: Indole derivatives have been evaluated for anti-inflammatory and analgesic (pain-relieving) activities. nih.gov Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have demonstrated the ability to reduce inflammation and nociception in preclinical models, likely through the modulation of the immune system and inhibition of inflammatory mediators. nih.gov

Anticonvulsant Properties: The development of agents for CNS disorders includes a focus on indole derivatives for their potential anticonvulsant activity. nih.govnih.gov Various synthetic strategies have been employed to create novel indole-based compounds that show significant activity in experimental models of seizures. researchgate.net

Antihistaminic Properties: The broad pharmacological profile of indole derivatives includes investigations into their potential as antihistaminic agents, highlighting the versatility of this chemical scaffold. nih.gov

Pharmacological ActivityKey FindingsRelevant Compound ClassesCitations
CNS Depressant/Muscle RelaxantIndole derivatives investigated for anticonvulsant, antidepressant, and sedative-hypnotic effects.Indole-C-3 substituted triazine derivatives, Arylpiperazine derivatives nih.govnih.govresearchgate.netmdpi.com
Plant-Growth RegulatingDerivatives can act as potent regulators, influencing root growth and development. Methylation can increase potency.Indole-3-acetic acid (IAA), Methyl-IAA ester (MeIAA), Indole-3-acetonitrile nih.govresearchgate.netnih.gov
Anti-diabeticInhibition of α-amylase and α-glucosidase.Indole-oxadiazole-thiazolidinone hybrids, Indole-3-acetamides nih.govmdpi.comresearchgate.net
Anti-malarialActivity against chloroquine-resistant P. falciparum strains.Indoloisoquinolines, Indolizinoindolones nih.gov
AnticholinesterasePotent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).Indole amines, Indole-based sulfonamides rsc.orgnih.gov
Anti-hypertensiveDemonstrated vasodilation and potential for multiple mechanisms of action.Indole derivatives of phenoxypropanolamines, Indoline-2-carboxylic acids arabjchem.orgresearchgate.net
Anti-migraineNeuroprotective effects linked to anti-inflammatory and antioxidant properties.Indole-3-propionic acid (IPA) nih.gov
AnalgesicReduction of nociception in preclinical models.Indole-imidazolidine hybrids nih.gov
AnticonvulsantSignificant activity in maximal electroshock tests.Indole C-3 substituted derivatives nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of indole derivatives by making targeted chemical modifications. researchgate.netnih.gov

SAR studies reveal how changes to the indole scaffold influence pharmacological effects. For instance, in a series of N-piperidinyl indoles, substitution at the 2-position of the indole ring resulted in full agonists at the nociceptin (B549756) opioid receptor (NOP), whereas substitution at the 3-position yielded partial agonists. nih.gov The nature of the substituent is also critical; studies on indole-3-acetic acids found that the length and flexibility of the side chain containing the carboxyl group strongly affect binding to protein targets. plos.orgnih.gov In another example, for benzimidazole (B57391) derivatives being studied for VEGF inhibition, a methyl group at the R¹ position was found to be optimal for activity. nih.gov Similarly, for certain anti-inflammatory indole derivatives, SAR analysis indicated that electron-withdrawing groups on an N-phenyl ring enhanced activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For indole derivatives, this involves pinpointing key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.govnih.gov For example, a pharmacophore model for VEGFR-2 inhibitors based on an indole derivative (Axitinib) identified features including two hydrogen bond acceptors and two aromatic rings as critical for binding. nih.gov The indole nucleus itself, with its π-electron density and N-H group (a hydrogen bond donor), is a common and critical feature in many pharmacophores, allowing interaction with various protein targets. frontiersin.org The 1,3,4-oxadiazole (B1194373) ring is another pharmacophore that, when combined with an indole nucleus, can enhance pharmacokinetic properties due to its ability to form hydrogen bonds and its bioisosteric relationship with amides and esters. nih.gov

Compound SeriesKey SAR FindingImpact on ActivityCitations
N-piperidinyl indolesSubstitution at indole position 2 vs. 3.Switched activity from partial to full agonism at the NOP receptor. nih.gov
Indole-3-carboxylic acidsLength and flexibility of the 3-side chain.Strongly affects binding to proteins like β-cyclodextrin and human serum albumin. plos.orgnih.gov
Benzimidazole DerivativesMethyl group at R¹ position.Significantly enhanced VEGF inhibition activity. nih.gov
VEGFR-2 InhibitorsPharmacophore identified hydrogen bond acceptors and aromatic rings.Defined essential features for binding and virtual screening of new compounds. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov This method is instrumental in understanding the potential biological activity of new indole derivatives.

Docking studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govfrontiersin.org For example, docking studies of indole-rhodanine derivatives revealed that their antibacterial activity likely stems from the inhibition of the E. coli MurB enzyme, while their antifungal mechanism involves the 14α-lanosterol demethylase (CYP51). nih.gov Similarly, docking was used to predict the binding of indole-based compounds to the active site of cholinesterase enzymes, with the results correlating well with in vitro inhibition data. rsc.org These computational models can predict binding affinity, often expressed as a docking score or estimated free energy of binding, which helps in prioritizing compounds for synthesis and further testing. frontiersin.orgnih.govarxiv.org

Compound ClassProtein TargetPredicted Interaction DetailsCitations
Indole-rhodanine derivativesE. coli MurB (antibacterial)Docking revealed inhibition of this enzyme as the likely mechanism of action. nih.gov
Indole-rhodanine derivatives14α-lanosterol demethylase (antifungal)Predicted interactions with CYP51 were identified as the basis for antifungal activity. nih.gov
Indole aminesAcetylcholinesterase (AChE)Docking results were consistent with in vitro IC50 values for AChE inhibition. rsc.org
Indole carbothioamide/oxadiazole derivativesEGFR and VEGFR-2Docking was used to analyze potential binding to receptor tyrosine kinases. nih.gov

Biochemical Pathways and Mechanistic Insights into Biological Action

Research into this compound derivatives provides insights into the biochemical pathways they modulate. The mechanism of action often relates to the specific protein target they inhibit or activate.

For instance, the anticholinesterase activity of certain indole derivatives directly impacts the cholinergic pathway by preventing the breakdown of the neurotransmitter acetylcholine. rsc.orgnih.gov This is a well-established mechanism for drugs used in Alzheimer's disease therapy. nih.gov In the context of plant biology, indole-3-carboxylate derivatives function within the auxin signaling pathway. nih.govresearchgate.net The conversion of indole-3-acetic acid (IAA) to its methyl ester, MeIAA, by the IAMT1 enzyme is a key regulatory step in auxin homeostasis, affecting gene expression (e.g., of TCP genes) and ultimately controlling plant development processes like leaf curvature. nih.govresearchgate.net

In anti-diabetic research, indole derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes critical to the digestive pathway that breaks down complex carbohydrates into absorbable glucose. mdpi.comresearchgate.net By inhibiting these enzymes, the compounds can modulate postprandial hyperglycemia. Furthermore, studies on auxin-like indole derivatives have explored their binding to plant auxin receptors and carrier proteins, revealing that interactions are often governed by the ability of a carboxyl group on a flexible side chain to interact with key residues or ions (like zinc) in the receptor's binding site. plos.org

Advanced Materials Science and Industrial Applications of Methyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

Incorporation into Functional Materials

The unique electronic and structural characteristics of the indole (B1671886) ring system make Methyl 6-methyl-1H-indole-3-carboxylate a valuable component in the design and synthesis of novel functional materials. The ability to modify the indole core at various positions allows for the fine-tuning of its optical, electronic, and physical properties, leading to applications in polymers, coatings, and organic electronics.

Role in Polymer and Coating Development

While direct studies on the polymerization of this compound are not extensively documented, the broader class of methyl indole carboxylates has demonstrated considerable potential in polymer science. For instance, related compounds have been utilized as monomers for the synthesis of aromatic polyesters. The indole moiety, when incorporated into a polymer backbone, can impart specific properties such as thermal stability and unique photophysical characteristics.

Research into oligomers of methyl indole-n-carboxylates has shown their efficacy in creating materials with blue light-blocking capabilities. These oligomers, characterized by large conjugated structures, can be integrated into polymer matrices like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) through in-situ polymerization. This suggests that polymers and coatings containing indole-carboxylate derivatives could be developed for applications in optical filters and protective eyewear.

Table 1: Applications of Related Methyl Indole Carboxylates in Functional Materials

Compound/Derivative ClassApplication AreaFunctional Role
Methyl indole-3-carboxylate (B1236618)Polymer SynthesisStarting material for the synthesis of indole-based aromatic polyesters.
Methyl indole-n-carboxylate OligomersCoatings / Optical MaterialsBlue light absorption for potential use in optical filters and protective lenses.

Exploration in Organic Semiconductor Materials

The indole nucleus is a recognized pharmacophore and a privileged scaffold in the development of organic electronic materials. The electron-rich nature of the indole ring system makes it an excellent candidate for use as a donor unit in donor-acceptor type organic semiconductors. These materials are the cornerstone of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Although specific research on this compound in this domain is limited, the general strategy of employing indole derivatives is well-established. The functionalization of the indole core, including the introduction of methyl and carboxylate groups, can influence the molecular packing and electronic energy levels of the resulting material, which are critical parameters for charge transport and device performance. The potential for this compound to serve as a building block for novel organic semiconductors remains an area of active research interest.

Contribution to Dyes and Pigments

The indole structure is a key component in many natural and synthetic dyes, with the classic example being indigo. The extended π-conjugated system of the indole ring acts as a chromophore, which is responsible for the absorption of light in the visible region. Indole and its derivatives are involved in the synthesis of a variety of dyes and pigments sioc-journal.cn.

Derivatives of indole-3-carboxaldehyde, which is structurally related to this compound, are important intermediates in the synthesis of diverse heterocyclic compounds sioc-journal.cn. The presence of the carboxylate group in this compound offers a reactive handle for further chemical modifications, allowing for the synthesis of more complex dye structures with tailored absorption and emission properties.

Role in Agrochemical Development

The structural motif of indole is found in numerous natural products with potent biological activities, including plant hormones. This has inspired the development of a wide range of synthetic indole derivatives for use in agriculture as plant growth regulators and crop protection agents.

Precursor Compounds for Bioactive Agrochemicals

This compound serves as a valuable precursor for the synthesis of more complex and biologically active agrochemicals. The indole-3-carboxylic acid framework is closely related to indole-3-acetic acid (IAA), a primary auxin and a crucial plant hormone that regulates many aspects of plant growth and development nih.govsigmaaldrich.com.

The chemical structure of this compound can be readily modified to produce a variety of derivatives with potential applications in agriculture. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the indole ring can undergo further substitution to fine-tune the biological activity of the resulting compounds.

Herbicidal Activity and Crop Protection Research

A significant area of research in agrochemicals is the development of novel herbicides that are effective at low concentrations and have favorable environmental profiles. Derivatives of indole-3-carboxylic acid have been investigated as a new class of herbicides that act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1) nih.govnih.govresearchgate.net.

By mimicking the natural auxin, IAA, these synthetic indole-3-carboxylic acid derivatives can disrupt normal plant growth processes, leading to herbicidal effects nih.gov. Research has shown that various substitutions on the indole ring and modifications of the carboxylic acid side chain can lead to potent herbicidal activity against both dicotyledonous and monocotyledonous weeds nih.govnih.govresearchgate.net.

A study on a series of novel indole-3-carboxylic acid derivatives demonstrated excellent inhibition of root and shoot growth in rape (a dicot) and barnyard grass (a monocot) nih.govnih.govresearchgate.net. The inhibition rates for some of these compounds were as high as 97% nih.govresearchgate.net. Molecular docking studies have suggested that these compounds bind to the TIR1 protein through a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions nih.govresearchgate.net. This research highlights the potential of the indole-3-carboxylate scaffold, including derivatives like this compound, in the discovery of new auxin-mimic herbicides nih.govnih.govresearchgate.net.

Table 2: Herbicidal Activity of Representative Indole-3-Carboxylic Acid Derivatives

CompoundTarget SpeciesConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d nih.govresearchgate.netRape (B. napus)1009694
10d nih.govresearchgate.netRape (B. napus)109289
10h nih.govresearchgate.netRape (B. napus)1009592
10h nih.govresearchgate.netRape (B. napus)109390
10d nih.govresearchgate.netBarnyard Grass (E. crus-galli)1008582
10h nih.govresearchgate.netBarnyard Grass (E. crus-galli)1008885

Data extracted from studies on novel indole-3-carboxylic acid derivatives as potential TIR1 antagonists. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Indole (B1671886) Carboxylates

Traditional indole syntheses, such as the Fischer method, are often limited by harsh reaction conditions and a narrow substrate scope. rsc.org The future of synthesizing derivatives like Methyl 6-methyl-1h-indole-3-carboxylate lies in the adoption of more efficient, milder, and versatile catalytic methods.

Recent advancements have centered on transition-metal catalysis. Palladium-catalyzed reactions, for instance, offer a powerful tool for constructing the indole core through processes like the oxidative linkage of C-H bonds in N-aryl imines or the sequential coupling and cyclization of aryl halides with methyl propiolate. nih.govorganic-chemistry.org Copper-catalyzed methods are also gaining traction for their efficiency in forming key C-N and C-C bonds. A significant leap forward involves direct C-H functionalization, which allows for the modification of the indole scaffold without pre-existing functional groups, representing a more atom-economical approach. numberanalytics.com

Furthermore, innovative strategies are emerging that align with green chemistry principles. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient and atom-economical route to complex indoles. rsc.orgrsc.org An innovative two-step MCR process that uses readily available anilines and glyoxal (B1671930) dimethyl acetal (B89532) under mild, metal-free conditions highlights a sustainable pathway to indole-2-carboxamides. rsc.orgrsc.org Additionally, electrochemistry and photoredox catalysis are being explored as oxidant-free methods to drive cyclization reactions, minimizing chemical waste. researchgate.netorganic-chemistry.org

These emerging methodologies could be adapted for the targeted synthesis of this compound, potentially offering higher yields, greater purity, and a reduced environmental footprint compared to classical routes.

Integration of Advanced Spectroscopic and Computational Techniques

The precise characterization of indole derivatives is fundamental to understanding their structure-activity relationships. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, the future lies in the deeper integration of multi-dimensional spectroscopic techniques with computational modeling.

Advanced Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals, especially in complex substituted indoles. These methods are crucial for confirming the regiochemistry of substituents, such as the 6-methyl and 3-carboxylate groups in the target molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful predictive tool. nih.gov They are used to:

Corroborate Spectroscopic Data: Theoretical calculations of NMR chemical shifts and coupling constants can aid in the interpretation of experimental spectra.

Predict Molecular Properties: DFT can calculate electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and dipole moments. nih.gov These calculations help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions. nih.gov

Analyze Non-Linear Optical (NLO) Properties: Calculations of polarizability and hyperpolarizability can predict a molecule's potential for use in optoelectronic applications. nih.gov

Machine Learning Integration: A frontier in this area is the application of machine learning to predict spectroscopic properties. Recent studies have explored using machine learning models to reliably predict steady-state photo-CIDNP enhancement for various indole derivatives, potentially accelerating the identification of suitable molecules for advanced NMR studies. acs.org

The synergy between these advanced spectroscopic and computational methods provides a comprehensive structural and electronic profile of this compound, which is essential for rational drug design and materials development.

Table 1: Advanced Analytical Techniques for Indole Carboxylate Characterization

TechniqueTypeInformation ProvidedRelevance to this compound
2D NMR (COSY, HSQC, HMBC) SpectroscopicPrecise ¹H-¹H and ¹H-¹³C correlations, connectivity mapping.Confirms exact placement of methyl and carboxylate groups and substitution pattern on the indole ring.
X-ray Crystallography SpectroscopicDefinitive 3D molecular structure, bond lengths, bond angles, crystal packing.Provides unequivocal proof of structure and insights into intermolecular interactions (e.g., hydrogen bonding).
High-Resolution Mass Spectrometry (HRMS) SpectroscopicExact molecular weight and elemental composition.Confirms the molecular formula C₁₁H₁₁NO₂ with high precision.
Density Functional Theory (DFT) ComputationalOptimized geometry, electronic structure (HOMO/LUMO), MEP, predicted NMR shifts.Corroborates experimental findings and predicts reactivity, stability, and potential interaction sites. nih.gov
Molecular Docking ComputationalPredicts binding affinity and orientation within a biological target's active site.Assesses the potential of the compound as an inhibitor for specific enzymes or receptors. nih.gov

Exploration of Novel Biological Targets and Therapeutic Avenues

The indole scaffold is recognized as a "privileged structure" in pharmacology, capable of interacting with a multitude of biological receptors and enzymes. mdpi.com Indole derivatives have demonstrated a vast range of activities, including anticancer, antiviral (notably against HIV-1 integrase), antimicrobial, and anti-inflammatory effects. creative-proteomics.comresearchgate.netnih.gov

Future research will focus on identifying novel and specific biological targets for substituted indole carboxylates. For instance, indole-2-carboxylic acid derivatives have recently been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for cancer immunotherapy. sci-hub.se Other research has shown that indole-2-carboxamides can act as allosteric modulators of the cannabinoid CB1 receptor and inhibit the MmpL3 transporter in Mycobacterium tuberculosis. rsc.orgnih.gov

For this compound, the key research avenues include:

Screening against Known Indole Targets: Systematically testing the compound against a panel of established targets for indole derivatives, such as protein kinases (EGFR, VEGFR-2), HIV-1 integrase, and tubulin. nih.govnih.gov

Exploring Neurological Targets: Given that many indole derivatives interact with the central nervous system, investigating targets like monoamine oxidase (MAO) and enzymes involved in neurodegenerative conditions like Alzheimer's disease is a promising direction. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: The 6-methyl group on the indole ring can significantly influence biological activity. For example, studies on indole-2-carboxamides showed that a bromo-group at the 6-position led to a tenfold increase in anti-mycobacterial activity compared to the unsubstituted version. rsc.org Systematic SAR studies around the this compound scaffold will be crucial to optimize potency and selectivity for specific targets.

The ultimate goal is to translate these findings into new therapeutic agents, where the specific substitution pattern of compounds like this compound can be leveraged for enhanced efficacy and reduced side effects.

Innovations in Materials Science Applications for Indole Derivatives

Beyond pharmaceuticals, the unique electronic properties of the indole ring make it an attractive component for advanced functional materials. researchgate.net The electron-rich nature of the heterocycle facilitates its use in organic electronics and optoelectronics.

Key areas of future innovation include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of indole derivatives are being explored for use as emitters or host materials in OLEDs. Computational studies on similar indole carboxylates suggest their potential as contenders for OLED applications. nih.gov

Organic Semiconductors: The ability of planar aromatic systems like indole to engage in π-π stacking makes them suitable for development as organic field-effect transistors (OFETs) and components in organic photovoltaics (OPVs).

Sensors: The indole moiety can be functionalized to selectively bind with specific analytes, leading to a detectable change in its photophysical properties (e.g., fluorescence quenching or enhancement). This forms the basis for developing novel chemical sensors. nih.gov

Biodegradable Polymers: An emerging application is the incorporation of indole-based compounds into the development of eco-friendly and biodegradable plastics, leveraging green chemistry principles to address plastic waste. creative-proteomics.com

For this compound, research would involve characterizing its photophysical properties (absorption, emission spectra, quantum yield) and evaluating its performance in prototype electronic devices. The specific electronic effects of the methyl and carboxylate substituents will be critical in tuning its properties for specific material applications.

Sustainable Chemistry Principles and Industrial Scalability of Production

The translation of any promising compound from the laboratory to industrial application hinges on the development of scalable and sustainable production methods. Future research will heavily emphasize the integration of green chemistry principles into the synthesis of indole derivatives. rsc.orgresearchgate.net

Key Sustainability Principles:

Catalysis over Stoichiometric Reagents: Shifting from classical methods that use stoichiometric reagents to catalytic processes (e.g., using palladium, copper, or organocatalysts) minimizes waste and improves atom economy. numberanalytics.com

Renewable Feedstocks and Solvents: Research is moving towards using bio-renewable feedstocks and benign solvents like ethanol (B145695) or water, moving away from hazardous chlorinated hydrocarbons. rsc.org A recently developed multicomponent indole synthesis successfully uses ethanol as a solvent and formic acid, a renewable feedstock. rsc.org

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com

Process Intensification with Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and highly scalable alternative to traditional batch processing. numberanalytics.com It allows for precise control over reaction parameters, leading to higher yields and purity, and is particularly well-suited for industrial production.

For a compound like this compound, the development of a production process that combines a catalytic, multicomponent reaction strategy within a continuous flow system would represent a state-of-the-art, scalable, and sustainable manufacturing approach. rsc.orgnumberanalytics.com Furthermore, biotechnological routes, such as using engineered microorganisms for the production of indole-3-acetic acid, demonstrate the potential for large-scale, cost-effective, and sustainable production of indole precursors. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 6-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 6-methyl-1H-indole-3-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. For optimization, parameters like reaction time, acid concentration, and solvent volume should be systematically varied. Monitoring via TLC ensures reaction completion, followed by recrystallization (e.g., from methanol) for purification .
  • Key Considerations : Impurities may arise from incomplete esterification or side reactions; IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and HPLC can validate purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs) is used for structural elucidation. Hydrogen bonding (e.g., N–H⋯O) and π-π stacking between indole rings are common stabilizing interactions. Symmetry operations and refinement parameters (e.g., R-factor) must be reported .
  • Key Considerations : Crystallization solvents (e.g., methanol) influence packing. Disorder in methyl or ester groups may require constrained refinement.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., indole H-2 typically appears downfield at δ ~7.5 ppm) and DEPT/HSQC for carbon types.
  • UV-Vis : λmax ~290–300 nm (π→π* transitions of the indole ring) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (m/z = 190.18 for C₁₁H₁₁NO₂).
    • Validation : Compare with literature data for analogous indole esters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity or biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces or Fukui indices for reactive sites.
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize binding modes .
    • Key Considerations : Validate predictions with experimental assays (e.g., enzyme inhibition studies).

Q. Why do studies report contradictory bioactivity data for indole-3-carboxylate derivatives, and how can these discrepancies be resolved?

  • Analysis : Variations may stem from:

  • Substituent Position : The 6-methyl group’s steric/electronic effects vs. 5- or 7-substituted analogs .
  • Purity : Trace impurities (e.g., unreacted acid) alter activity; validate via HPLC and elemental analysis.
  • Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous), or concentration ranges.
    • Resolution : Replicate studies under standardized conditions and use orthogonal assays (e.g., SPR for binding affinity).

Q. What strategies are effective for resolving structural ambiguities in indole derivatives during X-ray refinement?

  • Methodology :

  • Disordered Groups : Apply occupancy refinement and geometric restraints for flexible moieties (e.g., ester methyl).
  • Hydrogen Bonding : Use SHELXL’s AFIX commands to model H-atom positions .
    • Case Study : In Methyl 1-methyl-1H-indole-3-carboxylate, intermolecular N–H⋯O bonds form chains along the b-axis, requiring careful handling of symmetry codes .

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during the preparation of this compound?

  • Optimization :

  • Directing Groups : Introduce temporary protecting groups to block competing reaction sites.
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during esterification.
    • Analysis : Monitor reaction progress with LC-MS to detect byproducts early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methyl-1h-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-methyl-1h-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.